N-(3,4-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide is an amino acid amide.
Aplicaciones Científicas De Investigación
Pharmacological Profile
- N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA), a related compound, has been studied for its anesthetic effect in guinea pigs and mice, as well as for central nervous system and cardiovascular activities. LIA shows similar anesthetic activity to lidocaine but without the primary adverse effects of seizures and vasoconstriction (Déciga-Campos et al., 2016).
Therapeutic Agents for Alzheimer's Disease
- A series of multifunctional amides were synthesized and evaluated for enzyme inhibitory potentials and cytotoxicity, with relevance to Alzheimer's disease. Among these, certain compounds showed promising activity, suggesting potential for drug development against Alzheimer's disease (Hassan et al., 2018).
Antibacterial Activity
- A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. These compounds, especially 8g bearing a 2-methylphenyl group, showed significant growth inhibition against several bacterial strains (Iqbal et al., 2017).
Hypoglycemic Agents
- Acylamide derivatives with piperidine were tested for hypoglycemic activities. Some compounds, notably 2-(Pyrrolidynyl)-N-(3-chlorophenyl) acetamide and 2-(Piperazinyl)-N-(4-methoxy phenyl) acetamide, were identified as active hypoglycemic compounds (Srivastava et al., 1996).
Opioid Kappa Agonists
- N-[2-(1-pyrrolidinyl)ethyl]acetamides, with various substitutions, were synthesized and evaluated as opioid kappa agonists. Compounds with substituted-aryl groups at C1 of the ethyl linking moiety showed potent naloxone-reversible analgesic effects (Barlow et al., 1991).
Propiedades
Número CAS |
878722-85-1 |
---|---|
Fórmula molecular |
C17H24Cl2N4O3S |
Peso molecular |
435.4g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-2-(4-piperidin-1-ylsulfonylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C17H24Cl2N4O3S/c18-15-5-4-14(12-16(15)19)20-17(24)13-21-8-10-23(11-9-21)27(25,26)22-6-2-1-3-7-22/h4-5,12H,1-3,6-11,13H2,(H,20,24) |
Clave InChI |
HUKBKDHKEFUZNB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.